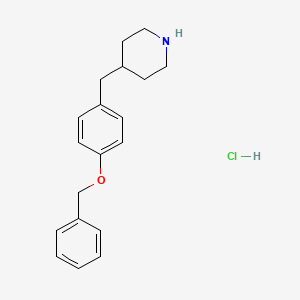

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride

Description

Molecular Identity and Basic Properties

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride possesses a well-defined chemical identity with established registry information and standardized nomenclature. The compound is officially registered with the Chemical Abstracts Service under the number 1177093-20-7, providing a unique identifier for regulatory and research purposes. The molecular formula C19H24ClNO represents the complete composition including the hydrochloride salt form, distinguishing it from the free base structure.

The molecular weight of this compound has been consistently reported as 317.85 grams per mole across multiple authoritative sources, with PubChem providing a slightly refined value of 317.9 grams per mole. This molecular weight reflects the complete hydrochloride salt structure, which is the most commonly encountered and commercially available form of the compound. The compound's systematic International Union of Pure and Applied Chemistry name is 4-[(4-phenylmethoxyphenyl)methyl]piperidine;hydrochloride, which precisely describes the structural arrangement and salt formation.

The compound maintains several recognized synonyms in chemical databases and literature, including 4-{[4-(BENZYLOXY)PHENYL]METHYL}PIPERIDINE HYDROCHLORIDE and 4-[(4-phenylmethoxyphenyl)methyl]piperidine;hydrochloride. Additional catalog designations such as BCP31855 and MFCD09864990 serve as alternative identifiers in commercial and research databases. These multiple naming conventions reflect the compound's widespread recognition across different chemical information systems and commercial suppliers.

Properties

IUPAC Name |

4-[(4-phenylmethoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO.ClH/c1-2-4-18(5-3-1)15-21-19-8-6-16(7-9-19)14-17-10-12-20-13-11-17;/h1-9,17,20H,10-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIFNOHNFYVBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177093-20-7 | |

| Record name | Piperidine, 4-[[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177093-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Alkylation of Piperidine Derivatives

The alkylation of piperidine precursors with benzyloxy-containing reagents is a foundational approach. A prominent method involves:

-

Starting Material : 4-Hydroxypiperidine or its Boc-protected derivative.

-

Reagents : Benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base (e.g., NaH or KCO).

-

Conditions : Reflux in polar aprotic solvents (e.g., DMF or acetone) for 6–12 hours.

-

Yield : 70–85% after purification via silica gel chromatography.

Example :

Subsequent Boc deprotection with HCl/dioxane yields the free amine, which is then benzylated.

Reductive Amination

Reductive amination is employed to construct the piperidine ring while introducing the benzyloxybenzyl moiety:

-

Substrates : 4-(Benzyloxy)benzaldehyde and primary amines (e.g., benzylamine).

-

Reducing Agent : Sodium cyanoborohydride (NaBHCN) or sodium triacetoxyborohydride (NaBH(OAc)).

-

Conditions : Room temperature in MeOH or THF, pH 4–6 (acetic acid buffer).

Mechanistic Insight :

The imine intermediate formed between the aldehyde and amine is selectively reduced, favoring the formation of the secondary amine.

Advanced Methodologies

Grignard Reaction with Piperidine Ketones

A high-yielding approach involves Grignard reagents to functionalize piperidine ketones:

-

Substrate : 1-Benzyl-4-piperidinone.

-

Reagent : 4-(Benzyloxy)phenyl magnesium bromide.

Reaction Pathway :

The tertiary alcohol is subsequently oxidized to the ketone or reduced to the amine.

Catalytic Hydrogenation

Catalytic hydrogenation is critical for debenzylation and amine protection:

-

Catalyst : Pd/C or Pd(OH) under H (1–4 atm).

-

Substrate : N-Benzyl intermediates (e.g., 1-benzyl-4-(4-benzyloxybenzyl)piperidine).

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt:

-

Reagents : Concentrated HCl or HCl gas.

-

Conditions : Stirring in EtOAc or MeOH at 0–5°C.

Optimization Note :

Excess HCl must be avoided to prevent decomposition; stoichiometric ratios (1:1) are ideal.

Industrial-Scale Production

Industrial methods emphasize cost efficiency and scalability:

-

Reactor Type : Batch reactors with temperature and pressure control.

-

Solvent Recovery : Toluene or ethyl acetate via distillation.

-

Purification : Crystallization using heptane or methanol/water mixtures.

Comparative Analysis of Methods

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or benzylamine derivatives.

Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of:

- Analgesics : Compounds that relieve pain.

- Antipsychotics : Medications used to manage psychosis.

The compound enhances therapeutic efficacy by improving the pharmacokinetic properties of drug candidates, leading to better absorption and effectiveness in clinical settings .

Neuroscience Research

This compound is employed extensively in studies investigating neurotransmitter systems. It aids researchers in understanding:

- Neurological Disorders : By exploring the interactions with dopamine and serotonin receptors, researchers can develop targeted therapies for conditions such as schizophrenia and Parkinson's disease.

- Drug Mechanisms : Its role as a monoamine releasing agent highlights its potential for modulating neurotransmitter activity, particularly dopamine and norepinephrine .

Drug Formulation

In drug formulation, this compound is utilized to:

- Improve Solubility : Enhancing the solubility of active pharmaceutical ingredients (APIs).

- Increase Bioavailability : Ensuring that drugs reach systemic circulation effectively, thereby optimizing therapeutic outcomes .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, facilitating the creation of complex molecular structures. Its applications include:

- Synthesis of Novel Compounds : Researchers utilize it to create derivatives with specific biological activities.

- Industrial Applications : The compound's properties make it suitable for various synthetic pathways in chemical manufacturing .

Analytical Chemistry

In analytical chemistry, this compound is used for:

- Quality Control : Detecting and quantifying related compounds to ensure consistency and safety in pharmaceutical manufacturing.

- Method Development : Establishing robust analytical methods for the assessment of drug formulations .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s distinguishing feature is the benzyloxybenzyl substituent, which combines aromaticity and ether linkages. Below is a comparative analysis of structurally related piperidine derivatives:

Table 1: Structural and Molecular Comparison

Electronic and Steric Effects

- Electron-Donating vs. In contrast, the cyano () and trifluoromethyl () groups are electron-withdrawing, increasing polarity and altering binding affinities. The 3-fluorobenzyloxy substituent () introduces both steric hindrance and electronegativity, which may improve selectivity in enzyme inhibition.

Steric Bulk :

Solubility and Pharmacokinetics

- Hydrochloride Salts : All listed compounds are hydrochloride salts, improving aqueous solubility.

- Diphenylmethoxy derivatives (LogP ~4.0) are more lipophilic, favoring lipid-rich environments .

Research and Regulatory Considerations

Biological Activity

4-(4-(Benzyloxy)benzyl)piperidine hydrochloride, a synthetic compound with the molecular formula C19H23NO·HCl and a molecular weight of 317.86 g/mol, is characterized by its piperidine ring substituted with a benzyloxy group and an additional benzyl group. This unique structural configuration contributes to its diverse biological activities, particularly in neuropharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with dopamine receptors, specifically the D4 receptor subtype. This compound acts as a dopamine receptor antagonist, which is significant in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The mechanism involves modulation of neurotransmitter release and alteration of neurological pathways through selective binding to dopamine receptors .

Biological Activities

Research indicates that compounds similar to this compound exhibit several pharmacological effects:

- Anticancer Activity : Piperidine derivatives have shown promise as anticancer agents, potentially through mechanisms involving apoptosis and inhibition of tumor growth.

- Antiviral Properties : Some piperidine derivatives are being explored for their antiviral capabilities, particularly in combating viral infections.

- Antimicrobial and Antifungal Effects : The compound may also possess antimicrobial properties, making it a candidate for treating bacterial and fungal infections.

- Analgesic and Anti-inflammatory Effects : The compound has been investigated for pain-relieving properties, contributing to its therapeutic potential in inflammatory conditions.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of related compounds and their effects on dopamine receptors:

- Dopamine Receptor Antagonism : A study highlighted that compounds with structural similarities to this compound exhibited selective antagonism at the D4 receptor, with some showing over 30-fold selectivity compared to other subtypes. This selectivity is crucial for developing treatments aimed at minimizing side effects associated with broader dopamine receptor antagonists .

- In Vivo Stability : Research has shown that certain derivatives maintain improved stability in biological systems compared to previously reported D4 antagonists, suggesting a potential for better pharmacokinetic profiles in therapeutic applications .

- Neuroprotective Effects : Investigations into the neuroprotective properties of related piperidine compounds have indicated potential benefits in preventing neurodegeneration associated with diseases like Parkinson's .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with benzyloxy and benzyl groups | Potential dopamine receptor antagonist |

| 4-Benzylpiperidine | Simple benzyl substitution on piperidine | Monoamine releasing agent |

| RMI-10608 | Benzylpiperidine derivative | NMDA antagonist; potential treatment for psychosis |

| 1-Benzyl-4-benzyloxy-methylpiperidine | Benzyl and benzyloxy substitutions | Requires further investigation |

This table illustrates how the unique structural features of this compound may confer specific biological activities not present in other related compounds.

Q & A

Q. What are the standard synthetic routes for 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a piperidine derivative with a benzyloxybenzyl halide (e.g., benzyloxybenzyl chloride) under basic conditions (e.g., triethylamine in dichloromethane). Post-reaction purification methods include recrystallization or column chromatography to isolate the hydrochloride salt . Industrial-scale synthesis may employ controlled reaction parameters (e.g., temperature, solvent polarity) to optimize yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- Melting Point Analysis : Compare observed values (e.g., 260–264°C for analogous piperidine derivatives) with literature data .

- Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and functional groups; mass spectrometry for molecular weight validation.

- Chromatography : HPLC or TLC to assess purity (>98% for research-grade material) .

Q. What safety protocols are critical when handling this compound?

Q. What solvents are compatible for dissolving this compound in experimental settings?

Polar aprotic solvents (e.g., DMSO, DMF) or aqueous HCl (for hydrochloride salts) are typically effective. Solubility tests under varying pH and temperature conditions are recommended to optimize dissolution for biological assays .

Advanced Research Questions

Q. How can researchers resolve low yield in the final step of synthesis?

- Parameter Optimization : Systematically adjust reaction temperature, solvent (e.g., switch from DCM to THF), or stoichiometry using Design of Experiments (DoE) methodologies .

- Catalyst Screening : Evaluate palladium or copper catalysts for coupling reactions to enhance efficiency.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and refine purification steps .

Q. What strategies address discrepancies in reported biological activity data?

- Assay Standardization : Ensure consistent cell lines, incubation times, and controls across studies.

- Stability Testing : Assess compound degradation under assay conditions (e.g., pH, light exposure) via stability-indicating HPLC .

- Metabolite Profiling : Identify active/inactive metabolites using in vitro hepatocyte models to explain variability .

Q. How can computational methods aid in studying this compound’s mechanism of action?

- Molecular Docking : Predict binding affinity to target receptors (e.g., GPCRs, ion channels) using software like AutoDock or Schrödinger.

- QSAR Modeling : Correlate structural modifications (e.g., benzyloxy group position) with activity trends to guide analog design .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Reactor Design : Transition from batch to flow chemistry systems to improve heat/mass transfer and reduce side reactions .

- Cost-Benefit Analysis : Evaluate trade-offs between high-purity chromatography vs. recrystallization for large-scale purification .

Physicochemical Properties Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.